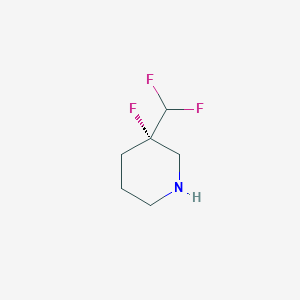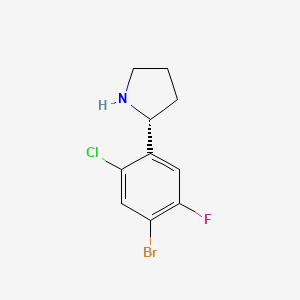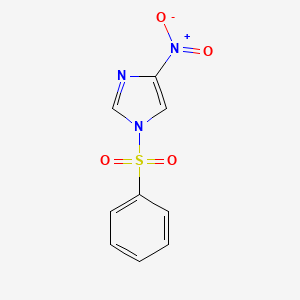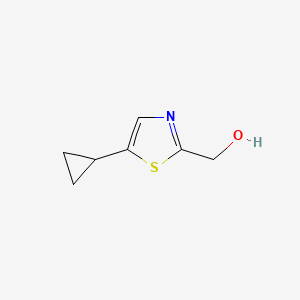
(5-Cyclopropylthiazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyclopropylthiazol-2-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a cyclopropyl group attached to the thiazole ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylthiazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with α-haloketones to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The resulting thiazole intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
化学反应分析
Types of Reactions
(5-Cyclopropylthiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: (5-Cyclopropylthiazol-2-yl)aldehyde or (5-Cyclopropylthiazol-2-yl)carboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
科学研究应用
(5-Cyclopropylthiazol-2-yl)methanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of (5-Cyclopropylthiazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets. The cyclopropyl group may enhance the compound’s stability and lipophilicity, affecting its distribution and metabolism.
相似化合物的比较
Similar Compounds
Thiazole: The parent compound with a simpler structure.
(5-Methylthiazol-2-yl)methanol: Similar structure with a methyl group instead of a cyclopropyl group.
(5-Phenylthiazol-2-yl)methanol: Contains a phenyl group, offering different electronic and steric properties.
Uniqueness
(5-Cyclopropylthiazol-2-yl)methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its reactivity in certain chemical reactions. Additionally, the compound’s specific structure may confer unique binding properties in biological systems, making it a valuable compound for research and development.
属性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC 名称 |
(5-cyclopropyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H9NOS/c9-4-7-8-3-6(10-7)5-1-2-5/h3,5,9H,1-2,4H2 |
InChI 键 |
HSSWIPLRDQRDDZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CN=C(S2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



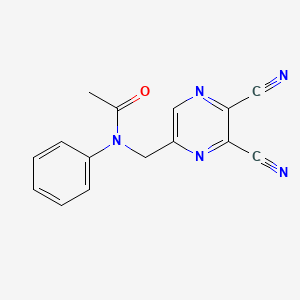
![8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/no-structure.png)
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
